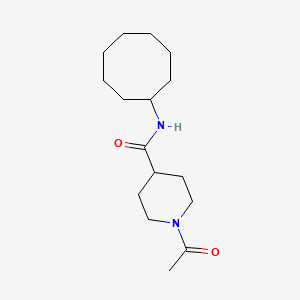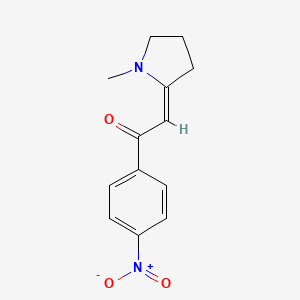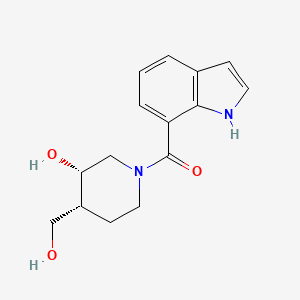![molecular formula C15H15N3O2 B5380834 2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide, commonly known as Mecam, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Mecam belongs to the class of benzamides, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic properties.
Mecanismo De Acción
Mecam is believed to exert its biological activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDAC activity, Mecam can alter the expression of genes involved in various biological processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Mecam has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Mecam has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Mecam has been shown to exhibit analgesic activity by reducing the hypersensitivity of neurons in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Mecam is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, Mecam has been shown to exhibit anti-inflammatory and analgesic activity, which makes it a potential therapeutic agent for the treatment of inflammatory and neuropathic pain conditions. However, one of the limitations of Mecam is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of Mecam. One of the potential directions is the development of Mecam-based anticancer drugs, which can be used in the treatment of various types of cancer. Another potential direction is the development of Mecam-based anti-inflammatory and analgesic drugs, which can be used in the treatment of inflammatory and neuropathic pain conditions. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Mecam in vivo, as well as its potential side effects and toxicity.
Métodos De Síntesis
Mecam can be synthesized by the reaction of 2-amino-N-(2-methylphenyl)benzamide with phosgene in the presence of a base, followed by the reaction of the resulting intermediate with ammonia. The yield of Mecam can be improved by using a solvent-free method, which involves the reaction of 2-amino-N-(2-methylphenyl)benzamide with phosgene in the presence of a catalyst, followed by the reaction of the resulting intermediate with ammonia.
Aplicaciones Científicas De Investigación
Mecam has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In preclinical studies, Mecam has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Mecam has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Mecam has been shown to exhibit analgesic activity in animal models of neuropathic pain.
Propiedades
IUPAC Name |
2-[(2-methylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-2-4-8-12(10)17-15(20)18-13-9-5-3-7-11(13)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGWFHYWMHWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)

![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)

![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)

![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)
